molecular formula C21H18ClN5O2S B2781318 N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-58-1

N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2781318
CAS No.: 894030-58-1
M. Wt: 439.92
InChI Key: OMGFMLRJFNRIAM-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a1,2,4-triazole core have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate cellular processes and pathways.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound influences multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds suggest that they possess a favorable profile .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activities. Its structure includes a thiazolo[3,2-b][1,2,4]triazole core, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN5O2S, with a molecular weight of 439.92 g/mol. The compound features a triazole ring that is significant in medicinal chemistry due to its diverse biological activities.

Property Value
Molecular FormulaC21H18ClN5O2S
Molecular Weight439.92 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives and found that those with similar structures to this compound demonstrated potent antibacterial and antifungal activities. For instance, triazole derivatives showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been highlighted in studies focusing on Trypanosoma cruzi. Triazole derivatives have shown promising results in inhibiting the growth of this parasite with IC50 values indicating strong efficacy . The structural characteristics of this compound may enhance its bioavailability and effectiveness against intracellular amastigotes.

Anticancer Potential

Thiazole and triazole derivatives are known for their anticancer properties. Research has demonstrated that compounds with similar functionalities can induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases involved in cell proliferation . The structural features of this compound suggest it may also possess similar anticancer activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including those structurally related to this compound. The results indicated that these compounds exhibited MIC values ranging from 0.5 to 5 µg/mL against Candida albicans and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Case Study 2: Antiparasitic Activity Against T. cruzi

In vitro studies on triazole derivatives have shown significant activity against T. cruzi with some compounds achieving IC50 values as low as 0.21 µM. These findings suggest that modifications in the thiazole and triazole structures can enhance antiparasitic activity .

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-5-7-14(8-6-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-4-2-3-15(22)11-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGFMLRJFNRIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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